6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid

CAS No.:

Cat. No.: VC18641113

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O4 |

|---|---|

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)12-7-4-6(8(14)15)5-11-13-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) |

| Standard InChI Key | NEQJAGLGEMNXKL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NN=CC(=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

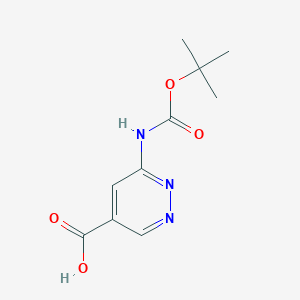

The molecular formula of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid is , with a molar mass of 239.23 g/mol . The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, forms the scaffold of this compound. The Boc group () is attached to the amino substituent at the 6-position, while the carboxylic acid (-COOH) resides at the 4-position (Figure 1). This arrangement creates a balance between hydrophilicity (via the carboxylic acid) and lipophilicity (via the Boc group), influencing solubility in polar and nonpolar solvents .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Density | 1.293 g/cm³ |

| Melting Point | 280°C (decomposition) |

| Boiling Point | 399.4°C at 760 mmHg |

| Vapor Pressure | mmHg at 25°C |

| Refractive Index | 1.578 |

The compound’s stability under ambient conditions is ensured by storage in sealed, dry environments at 2–8°C . Its crystalline structure, confirmed via X-ray diffraction, reveals intramolecular hydrogen bonding between the Boc-protected amino group and the pyridazine nitrogen, contributing to conformational rigidity .

Synthetic Pathways and Reactivity

The synthesis of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid typically begins with the Boc protection of 6-aminopyridazine-4-carboxylic acid. In a representative procedure :

-

Amination: 6-Aminopyridazine-4-carboxylic acid is treated with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at −50°C.

-

Purification: The crude product is isolated via column chromatography, yielding the Boc-protated derivative with >97% purity .

Applications in Peptide and Heterocycle Synthesis

The dual functionality of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid makes it valuable in:

-

Peptide Coupling: The carboxylic acid reacts with amine-containing residues (e.g., ethyl L-phenylalaninate) via carbodiimide-mediated coupling to form Boc-protected dipeptides .

-

Heterocyclic Scaffolds: Incorporation into piperidine- and pyrrolidine-fused systems enhances bioactivity, as seen in antiviral and anticancer agents .

Notably, the pyridazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, enabling further derivatization at the 3- and 5-positions .

Comparative Analysis with Structural Analogs

Compared to pyridine-based analogs (e.g., 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylic acid, CAS 365412-92-6), the pyridazine derivative exhibits:

-

Enhanced Reactivity: Due to the second nitrogen atom, which increases ring electrophilicity .

-

Improved Solubility: The carboxylic acid at the 4-position improves aqueous solubility relative to pyridine derivatives .

Future Directions

Ongoing research aims to exploit this compound’s versatility in:

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers for controlled release.

-

Enzyme Inhibition: Design of transition-state analogs for protease inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume